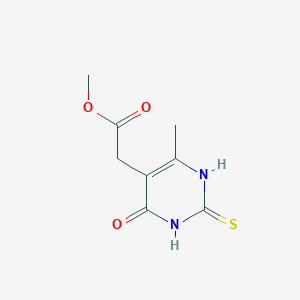

Methyl (6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate

Description

Methyl (6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate (CAS: 162498-44-4) is a dihydropyrimidine derivative with the molecular formula C₈H₁₀N₂O₃S and a molar mass of 214.24 g/mol . Its structure features a tetrahydropyrimidine core substituted with a methyl ester group at the 5-position, a thioxo group at the 2-position, and a methyl group at the 6-position. This compound serves as a key intermediate in synthesizing biologically active molecules, particularly sulfonamide derivatives and heterocyclic hybrids. For instance, details its synthesis via refluxing (6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid in methanol with H₂SO₄, yielding an 81.3% product . Its structural versatility allows for diverse modifications, enabling exploration of pharmacological activities such as enzyme inhibition and antimicrobial action.

Properties

IUPAC Name |

methyl 2-(6-methyl-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-4-5(3-6(11)13-2)7(12)10-8(14)9-4/h3H2,1-2H3,(H2,9,10,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVLJUGZMVXFFKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=S)N1)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate typically involves the Biginelli reaction, which is a multicomponent reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction conditions often require a catalyst, such as p-toluenesulfonic acid (TsOH), and may be promoted by microwave irradiation under solvent-free conditions to achieve high yields.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the Biginelli reaction, ensuring consistent quality and yield. The process would require careful control of reaction parameters, such as temperature, pressure, and reaction time, to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl (6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides, under appropriate conditions.

Major Products Formed:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can yield corresponding amines or alcohols.

Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, Methyl (6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate is used as a building block for the synthesis of more complex molecules. Its reactivity and versatility make it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential in biological research, particularly in the development of antimicrobial and anticancer agents. Its derivatives have been evaluated for their efficacy against various pathogens and cancer cell lines.

Medicine: In the medical field, derivatives of this compound are being explored for their therapeutic potential. Studies have indicated its use in the treatment of infections and certain types of cancer.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which Methyl (6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate exerts its effects involves its interaction with molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the derivative and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical properties of Methyl (6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate can be contextualized by comparing it to structurally related dihydropyrimidine derivatives. Key analogs differ in substituents at the 4-, 5-, and 6-positions, ester groups, and fused heterocyclic systems. Below is a systematic analysis:

Sulfonamide Derivatives

highlights sulfonamide derivatives of the parent compound, such as:

- 5-[(6-Methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]pyrimidine-2,4,6(1H,3H,5H)-trione (3)

- 6-Methyl-5-(1-oxo-2,3-dihydro-1H-inden-2-ylsulfonyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (5)

These compounds exhibit potent cell cycle arrest and CDK2A inhibition, with activity modulated by the sulfonyl-linked aromatic/heterocyclic groups. For example, compound 8b (6-methyl-4-oxo-N′-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonohydrazide) demonstrates enhanced inhibitory effects compared to simpler analogs, underscoring the role of sulfonohydrazide moieties in target binding .

Calcium Channel Blockers

investigates pyrimidine derivatives with substituted aromatic rings at the 5-position. Compound 9c (bearing a 1,3-diphenyl-1H-pyrazole moiety) and 8c (with a 4-nitrophenyl group) show superior calcium channel blocker activity compared to the parent compound. Docking studies reveal that electron-withdrawing groups (e.g., nitro) and bulky aromatic systems improve binding affinity to voltage-gated calcium channels .

Antimicrobial Agents

describes dihydropyrimidine-indole hybrids, such as 1-[4-(1H-Indol-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-ethan-1-one (4b) , which exhibit antimicrobial activity against Staphylococcus aureus and Candida albicans. The indole moiety enhances membrane penetration, while the thioxo group contributes to redox-mediated toxicity .

Ester Group Variations

Replacing the methyl ester with ethyl or aryl esters alters pharmacokinetic properties:

- Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (): The furan ring introduces hydrogen-bonding capacity, improving solubility .

Structural Hybrids

Biological Activity

Methyl (6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C₉H₁₁N₃O₂S

- Molecular Weight : 213.26 g/mol

Its structure features a tetrahydropyrimidine core with a thioxo group and an acetate moiety, which contributes to its biological properties.

This compound exhibits its biological activity through several mechanisms:

- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites. This inhibition can disrupt critical biochemical pathways.

- Antimicrobial Activity : It has demonstrated significant antimicrobial properties against a range of pathogens.

- Antitumor Effects : The compound has been observed to exhibit cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.

Antimicrobial Activity

Several studies have highlighted the antimicrobial efficacy of this compound against both gram-positive and gram-negative bacteria. For example:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

This data indicates that this compound is particularly effective against fungal infections.

Antitumor Activity

In vitro studies have shown that this compound possesses notable cytotoxic effects on various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF7 | 15 |

| A549 | 20 |

These values suggest that the compound may act as a potential chemotherapeutic agent.

Case Studies

- Study on Antimicrobial Efficacy : A recent study published in Frontiers in Chemistry demonstrated that derivatives of this compound exhibited enhanced antimicrobial properties compared to the parent compound. The study emphasized the importance of structural modifications in enhancing bioactivity .

- Antitumor Mechanism Investigation : Another study investigated the mechanism by which this compound induces apoptosis in cancer cells. It was found that the compound activates caspase pathways leading to programmed cell death .

- Pharmacokinetics and Safety Profile : Research focusing on the pharmacokinetics revealed that this compound has favorable absorption and distribution characteristics in vivo, with minimal toxicity observed at therapeutic doses .

Q & A

How is Methyl (6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate synthesized, and what are the critical reaction parameters affecting yield?

Basic Research Question

Methodological Answer:

The compound is synthesized via esterification of (6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl)-acetic acid using methanol and sulfuric acid as a catalyst. Key parameters include:

- Reflux Conditions : Heating under reflux overnight ensures complete esterification.

- Catalyst Concentration : H₂SO₄ (7.0 mL for 35.0 mmol substrate) drives protonation of the carbonyl group, enhancing reactivity.

- Purification : Post-reaction concentration, washing with water and ethyl acetate (EA), and vacuum drying yield the product as a white solid (81.3% yield) .

Critical Analysis :

Variations in acid catalyst volume or reaction duration may alter byproduct formation. For example, insufficient reflux time could leave unreacted starting material, reducing purity.

What spectroscopic and crystallographic methods confirm the structure of this compound?

Basic Research Question

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Assigns proton and carbon environments. For example, the thioxo group (C=S) appears at δ ~170–180 ppm in ¹³C NMR .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 235.1 [M+H⁺] for a related derivative) .

- X-ray Crystallography :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.